molecular formula C28H32N2O6 B12032730 5-(4-(Allyloxy)-3-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 618074-58-1

5-(4-(Allyloxy)-3-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12032730
CAS No.: 618074-58-1
M. Wt: 492.6 g/mol
InChI Key: OKYNCFWMTIGEOP-SHHOIMCASA-N
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Description

5-(4-(Allyloxy)-3-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes an allyloxy group, a methoxyphenyl group, a benzoyl group, a hydroxy group, and a morpholinopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Allyloxy)-3-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one involves multiple steps, including the formation of the pyrrole ring and the introduction of various functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as allyl bromide, methoxybenzaldehyde, benzoyl chloride, and morpholine. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial equipment can help to optimize the reaction conditions and improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Allyloxy)-3-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to form a hydroxyl group.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are obtained.

Major Products

The major products formed from these reactions can vary depending on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzoyl group can yield a hydroxyl group.

Scientific Research Applications

5-(4-(Allyloxy)-3-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-(Allyloxy)-3-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with various functional groups, such as:

Uniqueness

What sets 5-(4-(Allyloxy)-3-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses.

Properties

CAS No.

618074-58-1

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H32N2O6/c1-3-16-36-22-11-10-21(19-23(22)34-2)25-24(26(31)20-8-5-4-6-9-20)27(32)28(33)30(25)13-7-12-29-14-17-35-18-15-29/h3-6,8-11,19,25,31H,1,7,12-18H2,2H3/b26-24+

InChI Key

OKYNCFWMTIGEOP-SHHOIMCASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4)OCC=C

Origin of Product

United States

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